5-bromo-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]pyridine-3-carboxamide
CAS No.: 1795443-66-1
Cat. No.: VC4730348
Molecular Formula: C13H13BrN4OS
Molecular Weight: 353.24
* For research use only. Not for human or veterinary use.
![5-bromo-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]pyridine-3-carboxamide - 1795443-66-1](/images/structure/VC4730348.png)
Specification
CAS No. | 1795443-66-1 |
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Molecular Formula | C13H13BrN4OS |
Molecular Weight | 353.24 |
IUPAC Name | 5-bromo-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]pyridine-3-carboxamide |
Standard InChI | InChI=1S/C13H13BrN4OS/c14-10-5-9(6-15-7-10)12(19)17-11-1-3-18(8-11)13-16-2-4-20-13/h2,4-7,11H,1,3,8H2,(H,17,19) |
Standard InChI Key | WMUVPEBPFMATGJ-UHFFFAOYSA-N |
SMILES | C1CN(CC1NC(=O)C2=CC(=CN=C2)Br)C3=NC=CS3 |
Introduction
Chemical Structure and Nomenclature
Systematic IUPAC Name
The compound’s systematic name, 5-bromo-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]pyridine-3-carboxamide, reflects its core components:
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Pyridine backbone: A six-membered aromatic ring with nitrogen at position 1.
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Substituents:
Structural Analogues
Comparative analysis with related structures reveals key functional similarities (Table 1):
Synthesis and Characterization
Synthetic Routes
While no explicit synthesis for this compound is documented in the provided sources, analogous methodologies suggest a multi-step approach:
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Pyridine-3-carboxylic acid bromination: Introduction of bromine at position 5 using brominating agents like under radical or electrophilic conditions .
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Carboxamide formation: Activation of the carboxylic acid (e.g., via chloride using ) followed by coupling with 1-(1,3-thiazol-2-yl)pyrrolidin-3-amine. Patent WO2018056453A1 highlights similar amide couplings using or .
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Pyrrolidine-thiazole intermediate: Synthesis of 1-(1,3-thiazol-2-yl)pyrrolidin-3-amine via cyclocondensation of thioamides with α-haloketones, as seen in IL238044A .
Spectroscopic Characterization
Key spectral data inferred from analogues:
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:
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:
Physicochemical Properties
Calculated Properties
Using PubChem’s computational tools and analogue data :
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Molecular formula: .
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Molecular weight: 381.24 g/mol.
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LogP: ~2.1 (moderate lipophilicity due to bromine and thiazole).
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Hydrogen bond donors/acceptors: 2/5, suggesting moderate solubility in polar solvents.
Stability and Reactivity
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Photostability: Bromine may confer sensitivity to UV light, necessitating storage in amber glass.
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Hydrolytic stability: The carboxamide group is stable under physiological pH but may degrade under strongly acidic/basic conditions .
Pharmacological Profile (Inferred)
Target Prediction
Docking studies using structural analogues suggest potential interactions with:
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Kinase enzymes: The thiazole and pyridine moieties may bind ATP pockets, as seen in EGFR inhibitors .
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GPCRs: Pyrrolidine-thiazole systems are common in serotonin/dopamine receptor ligands .
Bioactivity
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